The paper titled "Benzo[d]imidazole Transient Receptor Potential Vanilloid 1 Antagonists for the Treatment of Pain: Discovery of trans-2-(2-{2-[2-(4-Trifluoromethyl-phenyl)-vinyl]-1H-benzimidazol-5-yl}-phenyl)-propan-2-ol (Mavatrep)" [] describes the synthesis of a potent TRPV1 antagonist incorporating a trifluoromethylphenyl moiety. While the specific steps involved in incorporating the trifluoromethyl group are not detailed, this paper highlights the use of structure-based design and optimization to develop a compound with desirable pharmacological properties.
Another paper, "Discovery of 3-[2-(imidazo[1,2-b]pyridazin-3-yl)ethynyl]-4-methyl-N-{4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl}benzamide (AP24534), a potent, orally active pan-inhibitor of breakpoint cluster region-abelson (BCR-ABL) kinase including the T315I gatekeeper mutant." [] describes the synthesis of a potent BCR-ABL kinase inhibitor. This paper highlights the importance of structure-guided design, specifically mentioning the use of a carbon-carbon triple bond linker to accommodate the bulky Ile315 side chain in the target protein. The presence of the trifluoromethyl group is likely a result of optimizing the compound's pharmacological properties.
The paper titled "Selective synthesis of cis- and trans-2-(methyl/phenyl)-3-(trifluoromethyl)aziridines and their regio- and stereospecific ring opening." [] describes the synthesis of trifluoromethyl-substituted aziridines and their subsequent ring-opening reactions. The presence of the electron-withdrawing trifluoromethyl group likely influences the regioselectivity of the ring-opening process.
The paper "The Para Substituent of S-3-(Phenoxy)-2-hydroxy-2-methyl-N-(4-nitro-3-trifluoromethyl-phenyl)-propionamides Is a Major Structural Determinant of in Vivo Disposition and Activity of Selective Androgen Receptor Modulators" [] investigates the impact of different substituents on the activity of selective androgen receptor modulators. The study highlights the importance of in vivo pharmacokinetic properties in addition to in vitro binding affinities. The presence and position of the trifluoromethyl group are likely optimized based on these considerations.
The paper "SYNTHESIS AND ANTIMALARIAL EVALUATION OF 1-(2,4- DIMETHOXYPHENYL)-3-(4-TRIFLUORO METHYL-PHENYL) PROPAN-2-ENE-1- ONE" [] describes the synthesis and evaluation of a chalcone derivative with a trifluoromethylphenyl moiety for its antimalarial activity. The study demonstrates the compound's efficacy in suppressing parasite growth in a mouse model.
CAS No.: 20304-47-6
CAS No.: 108347-97-3
CAS No.: 88492-29-9
CAS No.:
CAS No.: